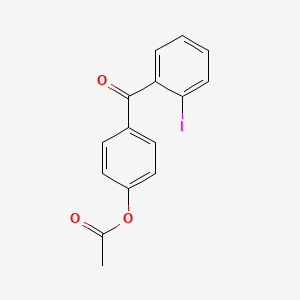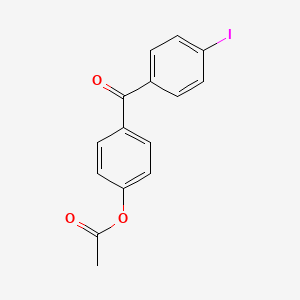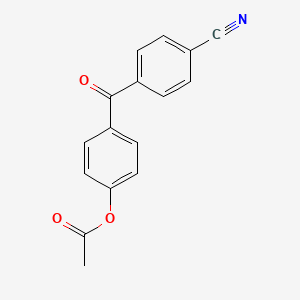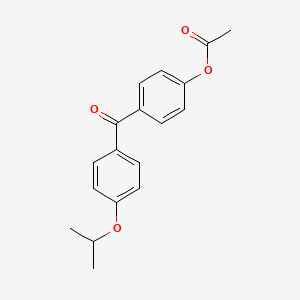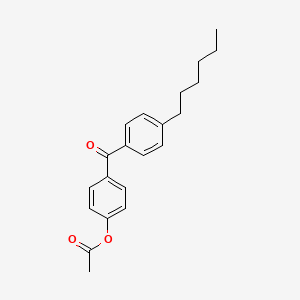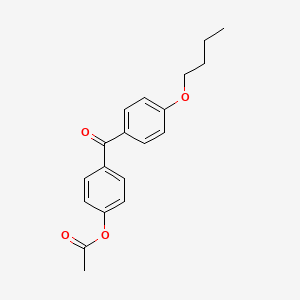
3-(2-乙酰氧基苯甲酰基)-5-溴吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Acetoxybenzoyl)-5-bromopyridine is a chemical compound that has recently gained significant attention in scientific research. It is a derivative of diosgenin (DG), a well-known steroidal sapogenin, which is present abundantly in medicinal herbs such as Dioscorea rhizome, Dioscorea villosa, Trigonella foenum-graecum, Smilax China, and Rhizoma polgonati .
Synthesis Analysis
The synthesis of similar compounds involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure analysis of similar compounds was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . For instance, the 1H NMR spectrum of a similar compound, 2-({4-[(2-Acetoxybenzoyl)amino]butanoyl}amino)acetic acid, showed various peaks indicating the presence of CH2, CH3, H arom, and NH groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding benzoic acids with oxalyl chloride . The target N-[hydroxy (acetoxy)benzoyl] derivatives of dipeptides were obtained with high yields .Physical And Chemical Properties Analysis
Diosgenin, a compound structurally similar to 3-(2-Acetoxybenzoyl)-5-bromopyridine, is a white needle crystal or light amorphous powder with proven thermal and chemical stability under various physical conditions .科学研究应用
Medicinal Chemistry: Antiplatelet and Antithrombotic Agents
3-(2-Acetoxybenzoyl)-5-bromopyridine: may serve as a precursor in synthesizing N-oxide derivatives, which have shown promise as potential antiplatelet and antithrombotic compounds. These derivatives could help in the prevention of atherothrombotic events, a leading cause of cardiovascular diseases .
作用机制
Target of Action
Similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, have been synthesized and evaluated as potential neuroprotective agents
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 3-(2-Acetoxybenzoyl)-5-bromopyridine might interact with its targets to modulate biochemical pathways and induce changes at the molecular and cellular levels.
Biochemical Pathways
Related compounds have been shown to inhibit platelet aggregation, suggesting that they may affect pathways related to platelet activation and blood coagulation
Pharmacokinetics
Similar compounds can be analyzed using reverse phase (rp) hplc method , which could potentially be used to study the pharmacokinetics of 3-(2-Acetoxybenzoyl)-5-bromopyridine.
Result of Action
Related compounds have been shown to inhibit platelet aggregation , suggesting that 3-(2-Acetoxybenzoyl)-5-bromopyridine might have similar effects
Action Environment
It’s worth noting that similar compounds are sensitive to moisture , suggesting that the stability and efficacy of 3-(2-Acetoxybenzoyl)-5-bromopyridine might be influenced by environmental conditions such as humidity
未来方向
The therapeutic potential of diosgenin and its derivatives against neurological diseases has been explored, and it is suggested that these compounds could be used in the treatment of cancers, hyperlipidemia, inflammation, and infections . Future research could focus on increasing the therapeutic efficacy and brain levels of these compounds .
属性
IUPAC Name |
[2-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHNQHQNGIEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642187 |
Source


|
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetoxybenzoyl)-5-bromopyridine | |
CAS RN |
898766-26-2 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


